beta-Tocopherol

Catalog No.
S631230
CAS No.
148-03-8
M.F
C₂₈H₄₈O₂
M. Wt
416.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Tocopherol

CAS Number

148-03-8

Product Name

beta-Tocopherol

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C₂₈H₄₈O₂

Molecular Weight

416.7 g/mol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1

InChI Key

WGVKWNUPNGFDFJ-DQCZWYHMSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Synonyms

DL-β-Tocopherol; dl-β-Tocopherol; p-Xylotocopherol; 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol;

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O

The exact mass of the compound beta-Tocopherol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of tocopherol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

beta-Tocopherol (5,8-dimethyltocol) is a naturally occurring fat-soluble vitamin E homolog characterized by its specific methylation pattern on the chromanol ring. Unlike the dominant alpha-tocopherol (5,7,8-trimethyl) or the diet-abundant gamma-tocopherol (7,8-dimethyl), beta-tocopherol is typically present in minor quantities in plant oils and biological matrices. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for the chromatographic resolution of positional isomers, or as a highly specific biochemical ligand for investigating hepatic lipid transport and tocopherol-binding proteins [1].

Substituting pure beta-tocopherol with generic 'Vitamin E' (alpha-tocopherol) or crude mixed tocopherols critically compromises both analytical validation and biological assays. In chromatography workflows, beta-tocopherol and gamma-tocopherol are positional isomers with identical molecular weights that co-elute on standard C18 stationary phases; calibrating advanced separation methods requires pure beta-tocopherol to verify baseline resolution [1]. In metabolic studies, substituting alpha-tocopherol fails because the hepatic alpha-tocopherol transfer protein (alpha-TTP) exhibits 100% binding affinity for the alpha form, whereas beta-tocopherol provides a precise intermediate affinity of 38%, making them non-interchangeable for transport kinetics modeling [2].

Chromatographic Resolution of Positional Isomers in Analytical Workflows

On conventional C18 HPLC columns, beta-tocopherol and gamma-tocopherol frequently co-elute as a single peak due to their identical mass and similar polarity. Validating advanced ultra-performance liquid chromatography (UPLC) methods, such as those utilizing pentafluorophenyl (PFP) stationary phases, requires pure beta-tocopherol standards to confirm baseline resolution from gamma-tocopherol[1].

Evidence DimensionChromatographic Separation (HPLC/UPLC)
Target Compound Databeta-Tocopherol (requires specialized PFP or optimized UHPLC methods for baseline resolution)
Comparator Or Baselinegamma-Tocopherol (co-elutes with beta-tocopherol on standard C18 columns)
Quantified DifferencePure standard enables verification of distinct retention times (e.g., resolving the standard 'beta+gamma' co-elution peak into individual quantifiable analytes)
ConditionsReversed-phase liquid chromatography for serum or food matrix analysis

Procurement of high-purity beta-tocopherol is mandatory for analytical laboratories needing to validate the separation of positional isomers in clinical and food quality control.

Hepatic Transport Protein (alpha-TTP) Binding Affinity

The biodiscrimination of vitamin E homologs in the liver is governed by the alpha-tocopherol transfer protein (alpha-TTP). While alpha-TTP has a 100% binding affinity for alpha-tocopherol, its affinity for beta-tocopherol is strictly quantified at 38%, which is significantly higher than its 9% affinity for gamma-tocopherol and 2% for delta-tocopherol[1].

Evidence DimensionRelative Binding Affinity to alpha-TTP
Target Compound Databeta-Tocopherol (38% affinity)
Comparator Or Baselinealpha-Tocopherol (100% affinity) and gamma-Tocopherol (9% affinity)
Quantified DifferenceBeta-tocopherol binds alpha-TTP at less than half the efficiency of alpha-tocopherol, but >4x more efficiently than gamma-tocopherol
ConditionsIn vitro competitive binding assays for human alpha-tocopherol transfer protein

Researchers studying lipid transport or neurodegenerative diseases must procure pure beta-tocopherol to serve as a precise intermediate-affinity ligand.

In Vivo Biological Activity and Resorption-Gestation Efficacy

In standardized rat resorption-gestation assays used to determine the relative biological activity of vitamin E vitamers, beta-tocopherol demonstrates approximately 45% of the activity of the reference standard (d,l-alpha-tocopheryl acetate). This is markedly distinct from alpha-tocopherol (80% relative activity) and gamma-tocopherol (13% relative activity) [1].

Evidence DimensionRelative Biological Activity
Target Compound Databeta-Tocopherol (45% relative activity)
Comparator Or Baselinegamma-Tocopherol (13% relative activity) and d-alpha-tocopherol (80% relative activity)
Quantified DifferenceBeta-tocopherol exhibits roughly 3.5x the biological activity of gamma-tocopherol, but only ~56% the activity of d-alpha-tocopherol
ConditionsRat resorption-gestation test for vitamin E equivalency

For nutritional formulation and in vivo metabolic modeling, pure beta-tocopherol provides a specific biological activity profile that cannot be extrapolated from alpha or gamma forms.

Chromatographic Method Validation and Certified Reference Standards

Due to its tendency to co-elute with gamma-tocopherol on standard C18 columns, pure beta-tocopherol is an essential procurement item for analytical laboratories developing UPLC/HPLC methods (e.g., using PFP columns) to quantify individual vitamin E vitamers in human serum and edible oils [1].

Hepatic Lipid Transport and AVED Modeling

Because beta-tocopherol exhibits a highly specific 38% binding affinity to alpha-TTP, it is the optimal intermediate-affinity ligand for in vitro and in vivo studies investigating hepatic tocopherol retention and the molecular basis of Ataxia with Vitamin E Deficiency (AVED) [2].

Synergistic Antioxidant Formulation Studies

In research evaluating the synergistic effects of mixed tocopherols on lipid peroxidation, pure beta-tocopherol is utilized to isolate its specific contribution, avoiding the pro-oxidant effects sometimes observed with high-concentration alpha-tocopherol while offering higher biological activity than gamma-tocopherol [3].

Physical Description

Solid

XLogP3

10.3

Appearance

Unit:50 mg/ml, 1mlSolvent:hexanePurity:TLC 95%, GC 98%, HPLC 98%Physical liquid

Melting Point

25°C

UNII

9U6A490501

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

16698-35-4
148-03-8

Wikipedia

Beta-Tocopherol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel-: ACTIVE
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Last modified: 08-15-2023
1. Afaf Kamal-Eldin and Lars-Ake Appelqvist The chemistry and antioxidant properties of tocopherols and tocotrienols, Lipids, July; 31 (7): 671-701, 19962. G. W. Burton, and M. G. Traber Vitamin E: Antioxidant Activity, Biokinetics, and Bioavailability, Annual Review of Nutrition, July Vol. 10: 357-382, 19903. G. W. Burton and K. Ingold Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro, U. J. Am. Chem. Soc., 103, 6472-6477, 19814. Anchalee Sirikhachornkit, Jai W. Shin, Irene Baroli, and Krishna K. Niyogi Replacement of a -tocopherol by ß -tocopherol enhances resistance to photo-oxidative stress in a xanthophyll-deficient strain of Chlamydomonas reinhardtii, Eukaryotic Cell, doi:10.1128, 2009

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